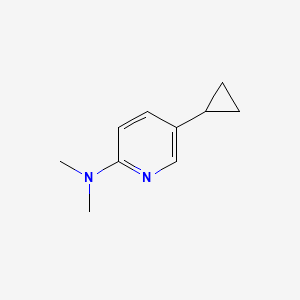
(2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, a cyano group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative followed by the introduction of a cyano group and esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials and reagents, as well as the efficiency of the purification steps, are critical factors in the industrial synthesis.
化学反応の分析
Types of Reactions
(2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
(2S)-ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate: shares similarities with other piperidine derivatives and compounds containing cyano and ester functional groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications that may not be shared by other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3/t14-,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEAIBCTUHYJQF-MBIQTGHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCN([C@H](C1)C)CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
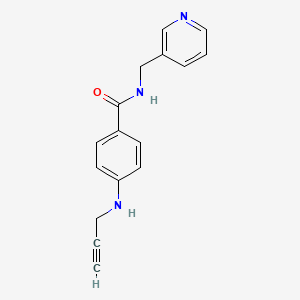
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)
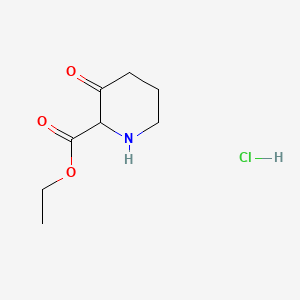
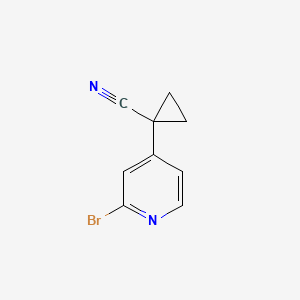

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)
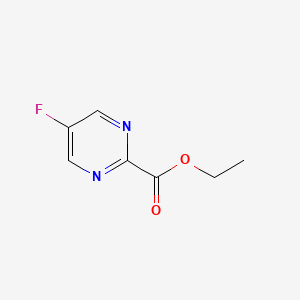

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)
